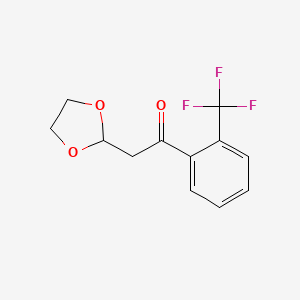

2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone

Description

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-4-2-1-3-8(9)10(16)7-11-17-5-6-18-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJERCRRMMIUYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone typically involves the formation of the dioxolane ring followed by the introduction of the trifluoromethyl-phenyl group. Common synthetic routes may include:

Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.

Introduction of the Trifluoromethyl-Phenyl Group: This step may involve the use of trifluoromethylation reagents and appropriate catalysts to attach the trifluoromethyl group to the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of alcohols or other reduced products.

Substitution: The phenyl ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

1-(1,3-Dioxolan-2-yl)-2-(4-methoxyphenyl)ethanone (4a)

- Structure : Replaces the –CF₃ group with a methoxy (–OCH₃) group at the para position of the phenyl ring.

- Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing –CF₃. This difference impacts reaction kinetics, such as electrophilic substitution rates and acid sensitivity.

- Synthesis: Prepared via oxidative cleavage of a dithiane intermediate using N-chlorosuccinimide (NCS) and AgNO₃ in MeCN/water .

- Applications : Serves as a synthetic intermediate in organic chemistry, particularly for deprotection studies .

2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone

- Structure : Features a single fluorine atom at the ortho position instead of –CF₃.

- Electronic Effects : Fluorine is moderately electron-withdrawing but lacks the steric bulk of –CF₃. This results in lower lipophilicity compared to the target compound.

- Purity : Available at 97% purity, indicating its utility in research settings .

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

- Structure: Shares the trifluoroethanone moiety but lacks the dioxolane ring.

- Reactivity : The absence of the dioxolane ring makes the ketone group more reactive toward nucleophiles, limiting its stability in acidic or basic conditions.

- Safety : Classified with hazard codes 36/37/38 (irritant), suggesting similar handling precautions for trifluoromethyl-containing compounds .

Functional Group Modifications in Ethanone Derivatives

Pyriphenox (1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime)

- Structure : Incorporates a pyridinyl group and an oxime ether, diverging from the dioxolane and –CF₃ motifs.

- Applications: Used as a pesticide, highlighting the role of aromatic ethanones in agrochemical design. The –CF₃ group in the target compound may enhance metabolic stability compared to Pyriphenox’s chlorine substituents .

2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (13a)

- Structure : Substitutes the dioxolane with a tetrazole ring and piperazine group.

- The target compound’s –CF₃ group could improve membrane permeability relative to this analog .

Physical and Chemical Properties

*Calculated based on structural formula.

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone is a synthetic organic compound notable for its structural features, including a dioxolane ring and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties.

The molecular formula for this compound is , with a molecular weight of approximately 250.19 g/mol. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and reactivity, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.19 g/mol |

| InChI Key | WRBZJYYIDUTKJY-UHFFFAOYSA-N |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to inhibition of tumor growth or microbial proliferation.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

- Oxidative Stress Induction : The trifluoromethyl group can enhance oxidative stress within cells, which may contribute to its cytotoxic effects against cancer cells.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study focusing on related oxime derivatives found moderate antitubercular activity against Mycobacterium tuberculosis H37Rv strain, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Another area of investigation involves the anticancer potential of this compound. Preliminary studies have shown that compounds with trifluoromethyl substitutions often demonstrate enhanced cytotoxicity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

Case Study 1: Synthesis and Evaluation

A recent study synthesized derivatives of this compound and evaluated their biological activity. The results indicated that certain derivatives exhibited significant inhibitory effects on cancer cell lines, particularly those associated with breast and lung cancers. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Screening

In another investigation, the compound was screened for antimicrobial activity against a panel of bacteria and fungi. Results demonstrated that while some derivatives showed promising activity against Gram-positive bacteria, further optimization was necessary to enhance efficacy against Gram-negative strains.

Q & A

Basic: What are the standard synthetic routes for 2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone, and what key reaction parameters influence yield?

Methodological Answer:

The compound can be synthesized via two primary routes:

- Route 1: Cyclization of a diol (e.g., ethylene glycol) with a trifluoromethyl-substituted acetophenone precursor under acidic conditions (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring. The trifluoromethyl group is typically introduced earlier via Friedel-Crafts acylation using trifluoroacetic anhydride .

- Route 2: Direct functionalization of an existing ethanone scaffold with a trifluoromethylphenyl group using trifluoromethyl iodide (CF₃I) in the presence of a base (e.g., K₂CO₃) and aprotic solvents like DMSO .

Key Parameters:

- Solvent Choice: Polar aprotic solvents (DMSO, DMF) enhance reaction rates for trifluoromethylation but may require careful purification to avoid side reactions.

- Catalyst Loading: Acidic catalysts (e.g., H₂SO₄) at 0.5–1 mol% optimize dioxolane ring formation without degrading sensitive functional groups.

- Temperature: Reactions typically proceed at 80–100°C for 12–24 hours, with prolonged heating risking decomposition of the dioxolane moiety.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Critical for confirming the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and trifluoromethylphenyl group (δ 125–135 ppm in ¹³C for CF₃). The aromatic region (δ 7.2–8.1 ppm) distinguishes substitution patterns .

- ¹⁹F NMR: Specific to the CF₃ group, with a singlet typically observed at δ -60 to -65 ppm .

- HPLC-MS: Validates purity (>95%) and molecular weight (calculated m/z: 288.2 for C₁₂H₁₁F₃O₃). Reverse-phase C18 columns with acetonitrile/water gradients are standard .

Basic: What are the known stability profiles of this compound under different storage conditions?

Methodological Answer:

- Moisture Sensitivity: The dioxolane acetal is prone to hydrolysis under acidic or humid conditions. Store desiccated at -20°C in amber vials .

- Thermal Stability: Decomposition occurs above 150°C, confirmed by TGA-DSC studies. Avoid prolonged exposure to temperatures >80°C during synthesis .

- Light Sensitivity: UV-Vis studies show no significant degradation under ambient light, but prolonged UV exposure (e.g., in photochemical assays) may cleave the dioxolane ring .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Model the electron-withdrawing effect of the CF₃ group on the phenyl ring’s electrophilicity. Gaussian09 with B3LYP/6-311++G(d,p) basis sets predicts reaction sites (e.g., para to CF₃ for nucleophilic attack) .

- Molecular Docking: Used in drug discovery to assess interactions with enzymes (e.g., cytochrome P450). AutoDock Vina simulations suggest the dioxolane ring enhances binding affinity to hydrophobic pockets .

- Contradiction Analysis: Discrepancies between computed and experimental NMR shifts (e.g., CF₃ chemical shifts) may indicate solvent effects or intermolecular interactions not modeled in simulations .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Purity Validation: Conflicting IC₅₀ values in enzyme inhibition studies (e.g., COX-2) often stem from impurities. Use HPLC-MS and spiking experiments with authentic standards to verify batch consistency .

- Assay Conditions: Adjust buffer pH (e.g., phosphate vs. Tris) to account for the compound’s solubility (logP ~2.5) and ionization state. DMSO concentrations >1% may denature proteins, skewing results .

- Control Experiments: Compare activity against structurally similar analogs (e.g., non-fluorinated dioxolane derivatives) to isolate the CF₃ group’s contribution .

Advanced: What are the challenges in optimizing catalytic systems for its synthesis, and how can they be addressed?

Methodological Answer:

- Catalyst Poisoning: Residual moisture deactivates Lewis acid catalysts (e.g., BF₃·Et₂O). Use molecular sieves or azeotropic drying with toluene to maintain anhydrous conditions .

- Byproduct Formation: Over-alkylation during dioxolane formation generates oligomers. Monitor reaction progress via in situ IR (C=O stretch at ~1700 cm⁻¹) and quench early .

- Scale-Up Limitations: Batch reactors suffer from heat transfer inefficiencies. Transition to flow chemistry with microreactors (residence time: 30 min) improves yield by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.